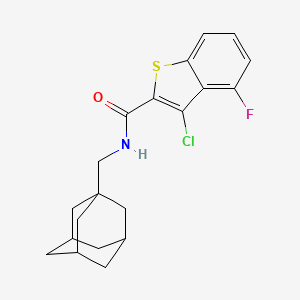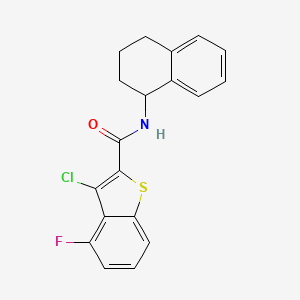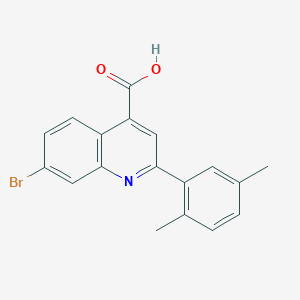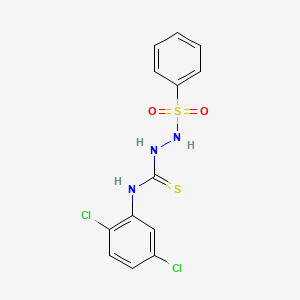![molecular formula C10H15N3OS2 B4267580 N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4267580.png)
N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide
Übersicht
Beschreibung
N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as PTM, is a potent thiosemicarbazone derivative that has been extensively studied for its potential therapeutic applications. PTM is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 295.4 g/mol. This compound has been shown to exhibit a broad range of biological activities, including antitumor, antiviral, and antimicrobial effects.
Wirkmechanismus
The mechanism of action of N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, a process known as angiogenesis. Additionally, N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to modulate the immune system, leading to enhanced antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is its potent antitumor activity against a wide range of cancer cell lines. Additionally, N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to possess antiviral and antimicrobial activity, making it a promising candidate for the development of new therapeutics. However, one limitation of N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is its potential toxicity, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for research on N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One area of interest is the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide and to identify potential biomarkers of response. Finally, clinical trials are needed to evaluate the safety and efficacy of N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide in humans.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has also been shown to possess antiviral activity against herpes simplex virus type 1 and 2, as well as HIV-1. Additionally, N-methyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to possess antimicrobial activity against a variety of bacterial and fungal strains.
Eigenschaften
IUPAC Name |
1-methyl-3-[(5-propylthiophene-3-carbonyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS2/c1-3-4-8-5-7(6-16-8)9(14)12-13-10(15)11-2/h5-6H,3-4H2,1-2H3,(H,12,14)(H2,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAMBQFIZJIAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NNC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[(5-propylthiophen-3-yl)carbonyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-bromo-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B4267499.png)
![ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate](/img/structure/B4267502.png)
![N-(2,5-dichlorophenyl)-2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4267503.png)




![methyl 2-({[(4-butylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4267540.png)
![methyl 2-({[(2-methoxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4267546.png)
![methyl 2-({[(4-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4267550.png)
![methyl 2-({[(4-isopropylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4267553.png)
![1-(3-furylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4267559.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4267561.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-8-methyl-2-phenylquinoline](/img/structure/B4267570.png)